Lithium;palladium
Description
Historical Context of Lithium-Palladium Research
The investigation of alloys formed between alkali metals and platinum group metals, including the lithium-palladium system, has historically presented challenges due to the significant differences in their melting points and the high reactivity of alkali metals. ingentaconnect.com Early research focused on establishing the fundamental phase diagram and identifying the various intermetallic compounds that form. ingentaconnect.com It was discovered that the lithium-palladillaum system is quite complex, with at least eight distinct phases, a testament to the strong interactions between the two elements. ingentaconnect.com
A notable early report in 1976 by van Vucht and Buschow described the occurrence of several intermetallic compounds in the Li-Pd system. dntb.gov.uaosti.gov This foundational work laid the groundwork for future investigations into the crystal structures and properties of these materials. dntb.gov.uaosti.gov A significant portion of the early interest in Li-Pd systems was also tied to the broader field of metal hydrides. The well-known ability of palladium to absorb hydrogen spurred research into how alloying it with lithium might alter these properties. frontiersin.org The famous, yet controversial, Pons-Fleischmann experiment in 1989, which claimed to have observed cold fusion using palladium electrodes in a lithium-containing electrolyte, also brought a surge of interest to the interactions between lithium, palladium, and hydrogen isotopes. frontiersin.org While the claims of cold fusion were not substantiated, the event inadvertently highlighted the complex electrochemical behavior of the Li-Pd system.
Significance of Lithium-Palladium Compounds in Contemporary Materials Science
In recent years, the significance of lithium-palladium compounds has grown considerably, with applications being explored in several key areas of materials science:
Hydrogen Storage: The quest for efficient and safe hydrogen storage materials is a critical component of the burgeoning hydrogen economy. innovationnewsnetwork.comresearchgate.net Palladium itself is an excellent material for hydrogen purification and storage. innovationnewsnetwork.com Research into lithium-palladium alloys is driven by the potential to enhance hydrogen storage capacity and tune the thermodynamics of hydrogen absorption and desorption. frontiersin.org The formation of ternary Li-Pd-H systems is a particularly active area of investigation, with studies exploring their behavior under high pressure. osti.govosti.govresearchgate.net
Battery Technology: As the demand for high-energy-density batteries for electric vehicles and portable electronics continues to soar, researchers are exploring novel electrode materials. samaterials.com Lithium-alloys are being considered as potential negative electrodes for Li-ion batteries. dntb.gov.ua The electrochemical properties of lithium-palladium compounds are therefore of great interest for developing next-generation energy storage devices. researchgate.netmdpi.com
Catalysis: Palladium is a cornerstone catalyst in a vast number of chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon bond formation. wikipedia.org Recent studies have shown that modifying palladium with lithium can significantly alter its catalytic properties. For instance, interstitial doping of palladium with lithium has been shown to enhance the selectivity of acetylene (B1199291) partial hydrogenation to ethylene, a crucial industrial process. rsc.org Palladium catalysts are also being investigated for their role in lithium-air (Li-O2) batteries, where they can reduce overpotential during charging and discharging. mdpi.comjim.org.cn
High-Pressure Physics and Chemistry: The study of lithium-palladium systems under extreme pressures has revealed the formation of novel compounds with unique crystal structures and properties. osti.govosti.govresearchgate.net This research not only expands our fundamental understanding of intermetallic bonding under high-density conditions but also opens up possibilities for synthesizing new materials with tailored functionalities. osti.govresearchgate.net
Scope and Academic Relevance of Lithium-Palladium Studies
The academic relevance of lithium-palladium studies spans multiple scientific disciplines, from solid-state chemistry and physics to materials engineering and electrochemistry. The ongoing research is characterized by a synergistic combination of experimental and theoretical approaches.
Experimentally, researchers employ a range of techniques to synthesize and characterize Li-Pd compounds. These include high-temperature synthesis, arc welding, and high-pressure methods using diamond anvil cells. osti.govrsc.org Advanced characterization techniques such as X-ray diffraction are crucial for determining the crystal structures of the various Li-Pd phases. ingentaconnect.comosti.govresearchgate.net
Theoretically, computational methods like density functional theory (DFT) are employed to predict the stability, electronic structure, and thermodynamic properties of Li-Pd compounds. mdpi.com These theoretical studies are invaluable for guiding experimental efforts and for providing a deeper understanding of the bonding and properties of these materials at the atomic level.
The continued exploration of the lithium-palladium phase diagram, particularly under high pressure and in the presence of hydrogen, promises to uncover new materials with exciting properties. ingentaconnect.comosti.govosti.govresearchgate.net The potential for these compounds to address pressing technological challenges in energy and catalysis ensures that the study of lithium-palladium systems will remain a vibrant and academically relevant field for the foreseeable future.
Chemical Compound Information
| Compound Name |
| Lithium |
| Palladium |
| Lithium Hydride |
| Lithium Chloride |
| Potassium Chloride |
| Lithium Hydroxide |
| Acetylene |
| Ethylene |
| Ethane |
| Carbon |
Structure
2D Structure
Properties
CAS No. |
63100-61-8 |
|---|---|
Molecular Formula |
LiPd |
Molecular Weight |
113.4 g/mol |
IUPAC Name |
lithium;palladium |
InChI |
InChI=1S/Li.Pd |
InChI Key |
RYDVUSGJXQATPK-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Pd] |
Origin of Product |
United States |
Intermetallic Phases of Lithium Palladium
Discovery and Characterization of Novel Lithium-Palladium Intermetallics
Recent investigations into the Li-Pd system have led to the discovery of several new intermetallic compounds, primarily synthesized under high-pressure and high-temperature conditions. These findings have significantly expanded the known phase diagram of this binary system.
High-Pressure Synthesis of Lithium-Palladium Compounds
The application of high pressure is a powerful tool for creating novel materials with unique properties. annualreviews.org In the Li-Pd system, high-pressure synthesis has been instrumental in forming new intermetallic phases that are not accessible under ambient conditions. Researchers have subjected mixtures of lithium and palladium to pressures reaching up to 18.7 GPa, resulting in the formation of previously unknown compounds. researchgate.netosti.gov
Two notable novel lithium-palladium compounds have been identified through these high-pressure experiments. researchgate.netosti.gov One phase, formed at ambient temperature, has been tentatively identified as Li₁₇Pd₄. researchgate.netresearchgate.net Another high-temperature phase, Li₁₁Pd₂, was synthesized at 3.88 GPa and 200 °C. researchgate.netosti.gov The presence of hydrogen can further influence the system, leading to the formation of different structures. researchgate.netosti.gov For instance, in a hydrogen-containing environment, an I-43m structure was observed at 9.74 GPa. researchgate.netosti.gov
Crystal Structure Elucidation of High-Pressure Phases
The characterization of these newly synthesized high-pressure phases is crucial for understanding their properties. Synchrotron powder x-ray diffraction is a key technique used to determine the crystal structures of these materials.
The ambient temperature phase discovered under high pressure is suggested to be isostructural with Li₁₇Sn₄, crystallizing in the F-43m space group with a lattice parameter of a = 17.661 Å at 8.64 GPa. researchgate.net The high-temperature phase, Li₁₁Pd₂, is reported to have an I-43m structure, similar to the high-pressure phase of Li₁₁Pt₂, with a lattice parameter of a = 9.218 Å at 3.88 GPa and 200 °C. researchgate.netosti.gov
The introduction of hydrogen into the Li-Pd system under pressure results in a different I-43m structure with a lattice parameter of a = 8.856 Å at 9.74 GPa. researchgate.netosti.gov Below 2 GPa in the presence of hydrogen, a face-centered cubic (fcc) phase with a large unit cell (a = 19.324 Å at 0.39 GPa) is also observed. researchgate.netosti.gov
Thermodynamic Stability and Phase Transitions in Lithium-Palladium Systems
The stability of the various Li-Pd intermetallic phases and the transitions between them are governed by thermodynamic parameters such as pressure and temperature.
Pressure-Induced Phase Transformations
Pressure is a critical variable that can dramatically alter the stable phases within the Li-Pd system. mdpi.com Studies have shown that applying pressure can induce structural transformations. For example, the ambient-temperature tetragonal phase of Li₂PdD₂ transforms into a monoclinic C2/m phase at approximately 10 GPa. aip.org This high-pressure phase is characterized by the fusion of [PdD₂] complexes into extended chains, a feature not previously seen in alkali metal-transition metal hydrides. aip.org
The investigation of the broader Li-Pd system revealed that the novel phases are stable below 18.7 GPa. researchgate.netosti.gov The hydrogenated I-43m structure persists up to 13.3 GPa, the highest pressure studied in that particular research. researchgate.netosti.gov
Temperature Effects on Intermetallic Formation
Temperature also plays a significant role in the formation and stability of Li-Pd intermetallics. Heating the hydrogen-containing system at 4 GPa showed that the I-43m phase remains stable up to the melting point of lithium. researchgate.net Upon melting of the lithium, the crystalline diffraction from palladium-containing phases disappears, suggesting that the palladium dissolves in the molten lithium. researchgate.netosti.gov Upon cooling, the palladium remains dispersed within the lithium matrix. researchgate.netosti.gov
The synthesis of the Li₁₁Pd₂ phase specifically requires elevated temperatures (200 °C) in conjunction with high pressure, highlighting the interplay between these two thermodynamic variables. researchgate.netosti.gov
Theoretical Predictions and Experimental Verification of Intermetallic Structures
Theoretical calculations, particularly those based on density functional theory (DFT), are invaluable for predicting the existence and stability of new intermetallic compounds and for interpreting experimental results.
Computational methods, such as the metadynamics method combined with the projector augmented plane-wave (PAW) method, have been used to simulate pressure-induced phase transitions. aip.org These simulations successfully predicted the transformation of the tetragonal Li₂PdD₂ to a monoclinic C2/m structure, which was then confirmed by experimental powder x-ray diffraction data. aip.org
First-principles calculations and evolutionary structure prediction algorithms are powerful tools for exploring the vast landscape of possible crystal structures. arxiv.orgaip.org In the Li-Pd-H system, particle swarm optimization algorithm calculations have predicted a novel cubic phase of Li₂PdH₆, which is suggested to be a high-temperature superconductor. aip.org Theoretical studies also help in understanding the electronic properties and bonding characteristics that govern the stability of these complex intermetallics. aip.org The agreement between theoretical predictions and experimental findings provides a robust framework for the continued exploration and design of new materials in the Li-Pd system. arxiv.org
Lithium Palladium Hydrogen Systems: Hydrides and Hydrogen Storage
Formation and Stability of Lithium-Palladium Hydrides
Lithium-palladium hydrides are ternary compounds that can be formed under various conditions, often involving high pressures and temperatures. The stability of these hydrides is a critical factor for their potential use in hydrogen storage applications. Research has shown that several distinct hydride phases can be synthesized, with their formation being highly dependent on the synthesis conditions. nist.govbeilstein-journals.org
The formation of these ternary hydrides, such as LiPdHₓ, can enhance the hydrogen storage capacity relative to pure palladium. beilstein-journals.org For instance, studies have reported the formation of various lithium palladium hydrides, including LiPdH₀.₇ and Li₂PdH₂. hal.scienceosti.gov The stability of these compounds is influenced by the strong interactions between the constituent elements. High-pressure studies have been instrumental in discovering novel Li-Pd-H phases that are not stable at ambient conditions. beilstein-journals.orgfrontiersin.org For example, investigations at pressures up to 13.3 GPa have revealed persistent hydride structures. beilstein-journals.orgmdpi.com The introduction of lithium into the palladium-hydrogen system can also influence the potential for superconductivity, with calculations suggesting a significant contribution from the low-mass lithium to the electron-phonon coupling. beilstein-journals.org
Several synthesis routes have been developed to produce ternary lithium-palladium hydrides. The most common method involves the reaction of palladium metal with a binary alkali metal hydride, such as lithium hydride (LiH), under a hydrogen atmosphere at elevated temperatures and pressures. nist.gov
Specific synthesis approaches include:
Solid-state reaction: This involves reacting an equimolar mixture of lithium hydride (LiH) and palladium (Pd) powder. For example, heating such a mixture to 340°C under 1 MPa of H₂ pressure has been shown to form lithium-palladium hydride. nist.gov
Sintering of alloys: Another method is the sintering of a pre-formed lithium-palladium (LiPd) alloy under high hydrogen pressure. A pressure of 270 MPa of H₂ has been used to successfully synthesize nearly stoichiometric LiPdH. nist.gov
High-pressure synthesis: High-pressure techniques are employed to form novel hydride phases. This can involve compressing lithium and palladium in the presence of a hydrogen source. For instance, studies have explored the Li-Pd-H system at pressures reaching up to 13.3 GPa. beilstein-journals.orgfrontiersin.orgmdpi.com
Reaction with LiH: The direct reaction of palladium with lithium hydride can lead to a series of lithium palladium hydrides, such as LiPdH₀.₇ and Li₂PdH₂. hal.scienceosti.gov
Theoretical calculations also predict possible synthetic routes for various stoichiometries like LiPdH, LiPdH₂, and Li₂PdH₆ under pressure. nih.gov
The crystal structures of lithium-palladium-hydrogen phases are diverse and are typically determined using X-ray and neutron powder diffraction techniques. frontiersin.org These structures range from simple tetragonal to more complex cubic arrangements, often influenced by the applied pressure.
At ambient pressure, Li₂PdH₂ crystallizes in a tetragonal structure with the space group I4/mmm. univ-paris13.fr This structure features linear [Li–H–Pd–H–Li] complexes. univ-paris13.fr However, under high pressure (around 10 GPa), it undergoes a phase transition to a monoclinic C2/m structure. univ-paris13.fr
Another well-characterized phase, LiPdH, crystallizes in the tetragonal P4/mmm space group. acs.orgstfc.ac.uk In this structure, palladium atoms are coordinated with hydrogen and lithium atoms in PdLi₂H₄ octahedra. acs.org High-pressure investigations have identified several other phases. In the presence of hydrogen, an I-43m structure is observed at 9.74 GPa, and a face-centered cubic (fcc) phase with a large unit cell is seen below 2 GPa. beilstein-journals.orgfrontiersin.org
The table below summarizes the structural characteristics of some reported Li-Pd-H phases.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Pressure/Temperature | Reference |
| LiPdH | Tetragonal | P4/mmm | a=2.77, b=2.77, c=4.84 | Ambient | acs.org |
| LiPdH | Tetragonal | P4/mmm | a=2.78, b=2.78, c=3.90 | Ambient | stfc.ac.uk |
| Li₂PdH₂ | Tetragonal | I4/mmm | - | Ambient | univ-paris13.fr |
| Li₂PdD₂ | Monoclinic | C2/m | - | > 10 GPa | univ-paris13.fr |
| Li-Pd-H Phase | Cubic (fcc) | - | a=19.324 | 0.39 GPa | beilstein-journals.org |
| Li-Pd-H Phase | Cubic | I-43m | a=8.856 | 9.74 GPa | beilstein-journals.orgmdpi.com |
Hydrogen Sorption and Desorption Mechanisms in Lithium-Palladium Materials
The processes of hydrogen absorption (sorption) and release (desorption) in lithium-palladium materials are critical for their function in hydrogen storage. These mechanisms are governed by a combination of kinetic and thermodynamic factors. The interaction of hydrogen with these materials involves several steps, including the dissociation of hydrogen molecules on the surface, diffusion of hydrogen atoms into the bulk, and the formation of hydride phases. univ-paris13.fr The presence of lithium can significantly alter these processes compared to pure palladium. osti.gov
The absorption/desorption process is often hysteretic, meaning the pressure at which absorption occurs is higher than the pressure for desorption. nist.govuni-stuttgart.de This hysteresis is related to the mechanical stresses and lattice strain generated during the phase transitions between the hydrogen-poor (α-phase) and hydrogen-rich (β-phase) states. beilstein-journals.orguni-stuttgart.de
The kinetics of hydrogen absorption in palladium-based materials can be limited by surface reactions or bulk diffusion. acs.org Alloying palladium with other elements, such as lithium, can influence the activation energy for hydrogen absorption. acs.org For instance, the diffusion of hydrogen isotopes in the ternary Li-Pd-Hₓ phase has been a subject of study to understand the kinetic mechanism. osti.gov In some cases, the kinetics of hydrogen uptake are controlled by the diffusion of hydrogen atoms through the already formed hydride layer at the metal-hydride interface. mdpi.com
From a thermodynamic perspective, the stability of the formed hydrides is crucial. The enthalpy (ΔH) and entropy (ΔS) of hydride formation determine the equilibrium pressure of hydrogen at a given temperature, often represented by a van't Hoff plot. nist.gov Theoretical studies using density functional theory (DFT) have been employed to calculate the formation enthalpies of different Li-Pd-H stoichiometries under pressure, providing insight into their relative stabilities. rsc.org The introduction of lithium can tune the thermodynamics, potentially lowering the energy required for cyclic hydrogen storage compared to individual components. rsc.org
Pressure and temperature are key parameters that control the amount of hydrogen that can be stored in lithium-palladium materials. Pressure-Composition-Temperature (PCT) isotherms are used to characterize the relationship between the hydrogen pressure and the hydrogen content in the material at a constant temperature. nist.govrochester.edu
Generally, increasing the hydrogen pressure leads to a higher hydrogen content, driving the formation of hydride phases. nist.govnist.gov For complex palladium hydrides, an increase in hydrogen pressure is often necessary to achieve a higher oxidation state for palladium. frontiersin.org For example, different hydrides may form at 1 bar versus 70 bar of hydrogen pressure. frontiersin.org High-pressure studies on the Li-Pd-H system show the formation of different stable phases as pressure is increased, persisting up to pressures as high as 13.3 GPa. beilstein-journals.org
Temperature also has a significant effect. Increasing the temperature generally increases the equilibrium plateau pressure for hydride formation and can decrease the maximum hydrogen storage capacity. nist.govrochester.edu Conversely, lower temperatures favor higher hydrogen uptake at a given pressure. rochester.edu For example, in a LiH-PSiNW alloy, the maximum hydrogen uptake of ~3.95 wt% was observed at 400 °C and ~4 MPa, with higher temperatures leading to reduced capacity. rsc.org The interplay between pressure and temperature is crucial for designing practical hydrogen storage systems based on these materials.
Advanced Characterization of Hydride Structures
A variety of advanced characterization techniques are essential to fully understand the complex structures of lithium-palladium hydrides. These methods provide detailed information on atomic positions, phase transitions, and bonding environments.
X-ray Diffraction (XRD) is a fundamental tool for determining the crystal structure of these materials. Synchrotron XRD, in particular, provides high-resolution data that is crucial for identifying new phases and refining complex crystal structures, especially under non-ambient conditions. osti.govaip.orgosti.gov In-situ XRD experiments performed in diamond anvil cells allow for the study of structural phase transitions as a function of high pressure and temperature. beilstein-journals.orgosti.gov
Neutron Scattering is a powerful technique that is highly complementary to XRD. Because neutrons interact with atomic nuclei, they are particularly sensitive to light elements like hydrogen and its isotopes (deuterium). nih.govacs.org This makes neutron diffraction ideal for precisely locating hydrogen/deuterium atoms within the host metal lattice, which is often difficult with XRD alone. frontiersin.orgresearchgate.net Inelastic Neutron Scattering (INS) can probe the vibrational states of hydrogen in the lattice, providing information on the M-H bonding. stfc.ac.uknih.gov Quasielastic Neutron Scattering (QENS) can be used to study the diffusive motion of hydrogen atoms, yielding insights into the kinetics of hydrogen transport. acs.org
Computational Modeling , such as Density Functional Theory (DFT), is used in conjunction with experimental techniques. These first-principles calculations can predict the stability and electronic structure of different hydride phases, characterize high-pressure structures, and help interpret experimental results from diffraction and spectroscopic measurements. univ-paris13.frrsc.org
Other techniques such as Electrochemical Impedance Spectroscopy (EIS) can be used to study the kinetics of hydrogen absorption and the role of subsurface hydride formation in electrochemical environments. nih.gov
In-Situ and Operando Techniques for Hydrogen Interactions
The study of hydrogen interactions within lithium-palladium systems benefits significantly from advanced characterization techniques that allow for real-time observation under operational conditions. In-situ and operando methods are crucial for understanding the dynamic processes of hydrogen absorption and desorption, phase transformations, and structural evolution. sciengine.com These techniques provide direct evidence of the mechanisms governing the performance of these materials in applications like hydrogen storage.
A variety of in-situ/operando methods are employed to investigate these complex interactions. researchgate.net Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM), particularly in an environmental or liquid-phase setup, are powerful tools for visualizing reactions at high resolution. sciengine.comnih.gov For instance, environmental TEM allows for the direct observation of structural and spectroscopic changes in palladium nanoparticles during hydrogenation. nih.gov Researchers have used this method to monitor the phase transformation from the hydrogen-poor α phase to the hydrogen-rich β phase in real-time, revealing that the reaction often proceeds through the nucleation and growth of the new phase from the corners of nanocrystals. nih.gov
Liquid-phase TEM has enabled atomic-resolution imaging of the dynamics of hydrogen intercalation in palladium nanocrystals. arxiv.org These studies have confirmed that for palladium nanocubes, the transformation follows an intercalation wave mechanism, where phase boundaries nucleate and propagate across the particle, rather than a shrinking-core model. arxiv.org This technique is instrumental in revealing hydrogen-induced phase transformations at the most fundamental level. arxiv.org
In-situ X-ray Diffraction (XRD) is another vital technique, used to identify lattice parameters and the relative content of various phases under different electrochemical conditions or gas pressures. sciengine.com It provides critical data on structural changes and phase transitions throughout the material's bulk. sciengine.comresearchgate.net Furthermore, optical methods, such as monitoring the optical transmittance of thin palladium films, have been developed to study the equilibrium and kinetic aspects of hydrogen absorption. utoronto.ca
These advanced characterization tools are indispensable for correlating structural dynamics with material properties, offering fundamental insights into the Pd-H system and the influence of alloying elements like lithium. researchgate.netnih.gov
Table 1: In-Situ/Operando Techniques for Studying Hydrogen Interactions in Palladium Systems
| Technique | Information Obtained | Key Findings from Research | Source(s) |
|---|---|---|---|
| Environmental TEM (E-TEM) | Real-time imaging of structural and spectroscopic properties during gas exposure. | Visualized α-to-β phase transformation in Pd nanocubes, showing nucleation at corners. | nih.gov |
| Liquid-Phase TEM | Atomic-resolution imaging of intercalation dynamics in a liquid environment. | Confirmed the "intercalation wave" mechanism for hydrogen absorption in Pd nanocrystals. | arxiv.org |
| In-situ XRD | Crystal structure evolution, phase identification, and lattice parameter changes. | Monitored pressure-induced phase transitions in Li-Pd-H systems, identifying novel hydride phases. | researchgate.net |
| Scanning TEM (STEM) with EELS | Real-time progression of hydrogenation with chemical information. | Showed diffraction contrast changes and bulk plasmon resonance shifts upon hydride formation. | nih.gov |
| Optical Transmittance | Isotherm relations and kinetics of hydrogen absorption in thin films. | Demonstrated differences in isotherm relations between thin films and bulk palladium. | utoronto.ca |
Theoretical Insights into Hydrogen Intercalation and Bonding
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the stability, electronic structure, and bonding characteristics of the lithium-palladium-hydrogen system. aip.orgresearchgate.net These computational approaches complement experimental work by predicting novel compounds, elucidating reaction mechanisms, and explaining observed properties at an atomic level.
Theoretical studies have predicted the existence of novel ternary hydrides under pressure. For example, particle swarm optimization algorithm calculations identified a stable cubic phase of Li₂PdH₆ with a high-symmetry structure. aip.org This phase is predicted to be a high-temperature superconductor. aip.org Calculations of the enthalpy of formation for various Li-Pd-H stoichiometries help to determine the most feasible synthetic routes under different pressure conditions. aip.orgresearchgate.net For instance, the reaction 2Li + Pd + 3H₂ → Li₂PdH₆ is predicted to be viable across a wide pressure range. aip.org
DFT calculations have been instrumental in understanding the nature of the bonding within these hydrides. In palladium hydride (PdHₓ), hydrogen atoms typically occupy the octahedral interstitial sites in the face-centered cubic (fcc) palladium lattice. wikipedia.org However, theoretical work combined with advanced imaging has shown that subsurface hydrogen atoms may prefer tetrahedral interstices, and that the occupation type plays a critical role in tuning the electronic structure and chemical reactivity of the palladium surface. nih.gov
The introduction of lithium significantly alters the system's properties. Theoretical models suggest that the doping of lithium into the palladium-hydrogen system can enhance electron-phonon coupling. aip.org This is achieved by donating electrons, which can lead to the breakup of H₂ molecules and an increase in atomic hydrogen content, a factor considered crucial for enhancing superconductivity. aip.org Furthermore, theoretical analysis reveals that electrochemical intercalation of hydrogen to form palladium hydride (PdHₓ) can weaken the Pd-H bond on the surface, which is a key step in facilitating reactions like hydrogen evolution. researchgate.net
Table 2: Theoretical Predictions for Li-Pd-H Compounds
| Compound | Predicted Crystal Structure | Pressure Conditions | Key Theoretical Insights | Source(s) |
|---|---|---|---|---|
| Li₂PdH₆ | Cubic (Fm-3m) | Dynamically stable at 10-90 GPa | Predicted high-T_c superconductor; Li doping enhances electron-phonon coupling. | aip.org |
| LiPdH | Tetragonal | Studied up to ~10 GPa | Metallic behavior with large electronic states at the Fermi energy. | frontiersin.org |
| Li₁₇Pd₄ | Cubic (F-43m) | Found at 8.64 GPa | A novel high-pressure binary Li-Pd phase. | researchgate.net |
| Li₁₁Pd₂ | Cubic (I-43m) | Found at 3.88 GPa and 200 °C | A high-temperature, high-pressure binary Li-Pd phase. | researchgate.net |
Catalytic Applications of Lithium Palladium Systems
Palladium-Lithium Catalysts in Organic Synthesisresearchgate.netresearchgate.netmit.edunih.govrsc.orgnih.gov
Palladium catalysts, often used in conjunction with lithium-based reagents, are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. nih.govorganic-chemistry.org The synergy between palladium's catalytic activity and the reactivity of organolithium compounds or the influence of lithium salts enables a wide array of coupling reactions. rug.nl These systems are integral to the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. nih.govuwindsor.ca
The general mechanism for many palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination sequence. libretexts.orglibretexts.org Lithium reagents can play a crucial role in the transmetalation step, where an organic group is transferred from lithium to the palladium center. nih.gov Furthermore, lithium salts can act as additives to facilitate key steps in the catalytic cycle. whiterose.ac.uk
Carbon-Carbon (C-C) Coupling Reactionsresearchgate.netresearchgate.netrsc.orgnih.gov
Palladium-lithium systems are extensively employed in the construction of C-C bonds, a cornerstone of molecular architecture. These reactions couple various organic fragments, enabling the synthesis of complex scaffolds from simpler precursors.
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org While not always directly involving lithium as a primary reagent, lithium-containing compounds can significantly influence the reaction's efficiency.
For instance, the palladium-catalyzed cross-coupling of lithium n-alkylborates, which are generated in situ from boronate esters and sec-butyllithium, can be coupled with various electrophiles. researchgate.net This method provides a route to couple alkyl groups. In some cases, the addition of lithium chloride (LiCl) has been shown to assist in the transmetalation step, particularly with triflate electrophiles. whiterose.ac.uk The presence of LiCl can be crucial for catalyst stability, preventing the decomposition of the palladium catalyst. whiterose.ac.uk
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: An organic halide adds to the Pd(0) catalyst to form a Pd(II) species. libretexts.orglibretexts.org
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex. libretexts.orglibretexts.org
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orglibretexts.org
Table 1: Influence of Lithium Cations in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Cation of Carbonate Base | Conversion (%) |
| 1 | Lithium | Traces |
| 2 | Sodium | 35 |
| 3 | Potassium | 52 |
| 4 | Cesium | 65 |
| Data adapted from a study on the coupling of 4-bromoanisole (B123540) with phenylboronic acid, highlighting that larger cations led to higher conversions in this specific system. academie-sciences.fr |
The direct coupling of aryl halides with highly reactive alkyllithium reagents has traditionally been a challenge in palladium catalysis due to competing side reactions. rug.nlphys.orgchemistryviews.org However, recent advancements have led to the development of efficient palladium catalyst systems that can mediate this transformation, even at room temperature. phys.orgchemistryviews.orgsciencedaily.com
A key breakthrough involves the use of palladium catalysts with specialized phosphine (B1218219) ligands, such as ylide-substituted phosphines (YPhos). phys.orgchemistryviews.org These ligands possess unique electronic properties that facilitate the crucial steps of the catalytic cycle and suppress unwanted side reactions. researchgate.netphys.orgchemistryviews.org This direct coupling method avoids the need for intermediate steps, making syntheses more efficient and sustainable. phys.orgchemistryviews.org The reaction has proven to be broadly applicable to a variety of aryl halides and alkyllithium reagents. phys.orgsciencedaily.com
The development of these catalysts has enabled the direct synthesis of valuable building blocks, such as a component for the gout treatment drug lesinurad. phys.orgchemistryviews.org
Table 2: Catalyst Performance in the Direct Coupling of an Aryl Chloride with an Alkyllithium Reagent
| Catalyst System | Yield (%) |
| Pd(OAc)₂ / P(tBu)₃ | Low |
| [Pd(cinnamyl)Cl]₂ / YPhos Ligand | High |
| This table illustrates the significant improvement in yield achieved with the development of specialized YPhos-based catalysts for this challenging coupling reaction. phys.orgchemistryviews.orgnih.gov |
Palladium-catalyzed reactions can also be utilized for the homocoupling or dimerization of organic halides. In these reactions, two identical molecules are coupled to form a symmetrical product. The use of an alkyllithium reagent, such as tert-butyllithium (B1211817) (tBuLi), can facilitate this process. nih.govresearchgate.net
The reaction proceeds via an in situ lithium-halogen exchange between the aryl halide and tBuLi, generating an aryllithium reagent. nih.govresearchgate.net This aryllithium species then participates in a palladium-catalyzed homocoupling reaction with a second molecule of the aryl halide. nih.govresearchgate.net These reactions are often fast, taking place at room temperature and providing good to excellent yields of the symmetric biaryl products. nih.govresearchgate.net This methodology has been successfully applied in the total synthesis of natural products like mastigophorene A. nih.gov
Carbon-Nitrogen (C-N) Coupling: Arylamine Synthesismit.edunih.gov
The formation of carbon-nitrogen bonds via palladium catalysis, often referred to as the Buchwald-Hartwig amination, is a vital transformation for the synthesis of arylamines. organic-chemistry.orgresearchgate.net These products are prevalent in pharmaceuticals, agrochemicals, and materials science. uwindsor.caresearchgate.net
Lithium-containing reagents can serve as effective nitrogen sources or bases in these reactions. For example, lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) has been employed as an ammonia (B1221849) equivalent for the palladium-catalyzed conversion of aryl halides to primary anilines. researchgate.netorganic-chemistry.org This method is catalyzed by a combination of a palladium source like Pd(dba)₂ and a bulky phosphine ligand such as P(t-Bu)₃. organic-chemistry.org The reaction is often faster than competing pathways and provides the desired aniline (B41778) products with high regioselectivity. researchgate.netorganic-chemistry.org
In some protocols, lithium amides are generated in situ. For instance, the addition of an organolithium reagent to an amide can produce a lithium amide, which can then participate in a subsequent palladium-catalyzed Buchwald-Hartwig coupling without the need for an additional external base. rsc.org This one-pot procedure offers an atom-economic route to aminoarylketones. rsc.org
Table 3: Bases Used in Palladium-Catalyzed C-N Coupling Reactions
| Base |
| Sodium tert-butoxide (t-BuONa) |
| Potassium tert-butoxide (t-BuOK) |
| Lithium hexamethyldisilazide (LHMDS) |
| Cesium carbonate (Cs₂CO₃) |
| Potassium phosphate (B84403) (K₃PO₄) |
| A variety of bases are employed in Buchwald-Hartwig aminations, with lithium-based amides like LHMDS being a common choice. uwindsor.ca |
Borylation Reactionsresearchgate.netrug.nl
Palladium-catalyzed borylation reactions are crucial for the synthesis of organoboron compounds, which are versatile intermediates in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions introduce a boryl group onto an organic scaffold.
Lithium compounds can be involved in several ways. In some methods, aryllithium reagents, generated from aryl halides, are reacted with borate (B1201080) esters to form arylboronic esters. researchgate.net This sequence can be integrated into a one-pot process with a subsequent Suzuki-Miyaura coupling, often facilitated by a palladium catalyst immobilized in a flow reactor. researchgate.net
Additionally, lithium-containing bases can be employed in these catalytic systems. For example, a palladium-N-heterocyclic carbene (NHC) precatalyst in combination with lithium hexamethyldisilazide has been used for the ipso-borylation of aryl sulfides with bis(pinacolato)diboron. acs.org In other systems, additives like lithium acetate (B1210297) (LiOAc) have been used in oxidative carbocyclization/borylation reactions of allenynes under palladium catalysis. nih.gov
Table 4: Selected Palladium-Catalyzed Borylation Reactions Involving Lithium
| Substrate | Boron Source | Lithium Reagent | Catalyst System | Product | Ref. |
| Aryl Sulfide | Bis(pinacolato)diboron | Lithium hexamethyldisilazide | Pd-NHC | Arylboronate Ester | acs.org |
| Allenyne | Bis(pinacolato)diboron | Lithium Acetate | Pd(OAc)₂ | Borylated Triene | nih.gov |
| Aryl Halide | Trimethoxyborane | n-Butyllithium | Monolithic Pd catalyst | Arylboronic Ester | researchgate.net |
Mechanistic Studies of Palladium-Lithium Catalysis
The mechanistic pathways of palladium-lithium catalytic systems are complex and have been the subject of detailed investigation. In many cross-coupling reactions, the process is not catalyzed by simple palladium salts alone but requires the formation of more potent catalytic species. For instance, the reaction of palladium salts with alkynyllithium reagents can generate dilithium (B8592608) tetraalkinyl palladate complexes. researchgate.net These complexes have been identified as effective catalysts for the coupling of aryl chlorides with various lithium salts, including those of terminal alkynes, to produce alkynyl arenes. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the reaction mechanisms. For example, in the palladium-catalyzed β-C(sp³)–H arylation of free carboxylic acids, the catalytic cycle is proposed to proceed through three main stages: ligand-driven C–H activation, oxidative addition of an aryl iodide to the palladium center to form a Pd(IV) complex, and finally, reductive elimination to yield the arylated product and regenerate the active catalyst. acs.org These computational models highlight that each of these steps is both thermodynamically and kinetically viable. acs.org
In some systems, such as the coupling of aryl chlorides with lithium amides, the tolerance for steric hindrance is noteworthy, indicating a highly reactive catalytic intermediate. researchgate.net The nature of the lithium nucleophile and its interaction with the palladium center are critical. For example, in desulfinative cross-coupling, the cation associated with the sulfinate salt significantly impacts the reaction rate, with different alkali metal cations showing varying levels of reactivity. acs.org
Electrochemical Catalysis in Lithium-Based Batteries
Palladium-based materials have emerged as promising catalysts in the development of next-generation lithium batteries, including lithium-air and lithium-sulfur systems. Their primary role is to enhance the kinetics of the electrochemical reactions that govern the battery's charge and discharge processes, leading to improved performance characteristics such as capacity, cycle life, and energy efficiency. nih.govresearchgate.net
Role of Palladium in Lithium-Air Battery Electrode Reactions
In lithium-air (or lithium-oxygen, Li-O₂) batteries, palladium acts as a catalyst to reduce the overpotentials associated with both charging and discharging. jim.org.cnresearchgate.net These batteries have a high theoretical specific energy density, but their practical application is hindered by sluggish reaction kinetics at the air cathode. jim.org.cnresearchgate.net Palladium, often in the form of nanoparticles, can be incorporated into the cathode to facilitate the key electrochemical processes. nih.gov
The fundamental reactions in a non-aqueous Li-O₂ battery are the oxygen reduction reaction (ORR) during discharge (2Li⁺ + O₂ + 2e⁻ ↔ Li₂O₂) and the oxygen evolution reaction (OER) during charge (Li₂O₂ → 2Li⁺ + O₂ + 2e⁻). nih.govmdpi.com Palladium has been shown to be an effective bifunctional catalyst, promoting both ORR and OER. nih.govacs.org
First-principles calculations have been used to model the catalytic mechanism. A three-phase interface model consisting of Pd/O₂/Li₂O₂ suggests that the Pd/O substrate enhances the adsorption of lithium superoxide (B77818) (LiO₂), which accelerates the formation of the discharge product, lithium peroxide (Li₂O₂), on the electrode surface. jim.org.cn This enhanced adsorption is attributed to promoted charge transfer between the substrate and Li₂O₂. jim.org.cn During the charging process, palladium effectively reduces the charging overpotential. jim.org.cn Studies have shown that palladium catalysts can lower the charge potential to nearly its theoretical value. researchgate.net For instance, a mixture of palladium and manganese dioxide (MnO₂) as an air electrode catalyst has been shown to significantly decrease the charge potential and improve energy efficiency. researchgate.net
Research has explored various forms of palladium catalysts, including palladium nanoparticles supported on carbon nanotubes (CNTs) and other materials. nih.govmdpi.com For example, palladium nanocrystals embedded in hollow carbon spheres have been shown to accelerate the redox reaction kinetics of Li-polysulfides. osti.gov
One approach to improve performance involves coating a porous carbon cathode with a protective layer like alumina (B75360) (Al₂O₃) before applying the palladium catalyst. This method has been shown to promote the formation of nanocrystalline Li₂O₂ during discharge, which improves electronic transport and reduces the charge overpotential significantly. mdpi.com Another strategy involves embedding palladium nanoparticles within carbon nanotubes (Pd-filled CNTs). This configuration has demonstrated better performance compared to palladium-coated CNTs, as it shields the catalyst and reduces the growth rate of ionic resistances in the electrolyte and at the electrode. mdpi.com
The incorporation of a small weight percentage of palladium nanoparticles into the electrode can lead to substantial improvements in specific capacity and cycle life. nih.gov For example, a hybrid nanocatalyst incorporating 3-5 wt% of palladium nanoparticles has achieved a high specific capacity and stable cycle life. nih.gov The mechanism for this improvement is linked to the reduction of side reactions. For instance, palladium-filled CNTs have been observed to result in lower formation of lithium carbonate (Li₂CO₃), a byproduct of electrolyte decomposition that can passivate the electrode surface and degrade battery performance. mdpi.com
Palladium in Lithium-Sulfur Battery Catalysis
Lithium-sulfur (Li-S) batteries are another promising next-generation energy storage technology due to their high theoretical specific capacity and energy density. sonar.chacs.org However, they face challenges such as the "shuttle effect" of lithium polysulfides (LiPS) and sluggish reaction kinetics. sonar.chacs.org Palladium-based catalysts are being investigated to address these issues.
A key challenge in Li-S batteries is the dissolution of intermediate long-chain polysulfides into the electrolyte and their subsequent migration to the lithium anode, known as the shuttle effect. This leads to a loss of active material and poor cycling stability. sonar.ch Palladium catalysts can mitigate this by promoting the conversion of soluble polysulfides.
Palladium-based electrocatalysts, such as those derived from recycled palladium and incorporated into porous frameworks, have been shown to suppress the shuttling effect while enhancing the kinetics of sulfur redox reactions. unifr.chzenodo.org These catalysts provide active sites that can strongly anchor LiPS through chemical bonding, while simultaneously accelerating their conversion. sonar.ch For instance, an organometallic palladium molecule, tetrakis(triphenylphosphine)palladium(0), when used in an interlayer, can effectively trap and catalyze the conversion of both long-chain and short-chain polysulfides via Pd-S bonds. acs.orgfigshare.com
Theoretical calculations and X-ray absorption spectroscopy have indicated that a moderate Pd-S bond between palladium nanoparticles and sulfur species is beneficial for LiPS conversion. osti.gov This catalytic activity leads to improved electrochemical performance, including higher initial specific capacity, better rate performance, and more stable cycling. sonar.chacs.orgunifr.ch For example, a cathode with a palladium-based catalyst demonstrated a high initial specific capacity of 907 mAh g⁻¹ at 1 C and maintained a capacity of 450 mAh g⁻¹ after 500 cycles. sonar.chacs.org Another study reported an initial capacity of 1306 mAh g⁻¹ for a Pd@HCS/S electrode. osti.gov
Catalysis in Ammonia Synthesis
Lithium-palladium systems have emerged as promising catalysts in the field of ammonia (NH₃) synthesis, offering alternative pathways to the conventional energy-intensive Haber-Bosch process. These systems are particularly notable for their role in chemical looping processes and are being explored for electrocatalytic and photochemical methods, aiming for milder reaction conditions.
Chemical Looping Ammonia Synthesis Mediated by Lithium Palladium Hydrides
Palladium (Pd) itself has historically been considered inactive for activating dinitrogen (N₂). figshare.comfigshare.com However, research has revealed that when combined with lithium hydride (LiH), its reactivity changes dramatically through the formation of a series of ternary lithium palladium hydrides, such as LiPdH₀.₇ and Li₂PdH₂. acs.orgfigshare.com These hydrides are key to the enhanced performance of the system. researchgate.net
The CLAS process mediated by the lithium-palladium system operates as a two-step loop:
Nitrogen Fixation: In the first step, the lithium-palladium hydride composite reacts with N₂ gas. The LiPdH₀.₇ species promotes the fixation of N₂ by LiH, leading to the formation of lithium imide (Li₂NH) and a lithium-palladium (LiPd) intermetallic compound. acs.orgfigshare.com
Hydrogenation and Regeneration: In the subsequent step, the Li₂NH and LiPd are hydrogenated. This reaction releases ammonia and regenerates the LiH and lithium palladium hydrides, allowing the cycle to continue. acs.orgfigshare.com
In this loop, Li₂NH acts as the nitrogen carrier, while the lithium palladium hydrides function as the catalyst, enhancing the kinetics of both the nitrogen fixation and the hydrogenation steps. acs.orgmdpi.com This system enables ammonia production at atmospheric pressure and a significantly lower temperature (300 °C) compared to many conventional methods. acs.org Research has demonstrated a remarkable ammonia production rate of 693 μmolNH₃ g⁻¹ h⁻¹ at 300 °C and 1 bar. figshare.comfigshare.com This rate is approximately seven times higher than that of the neat LiH/Li₂NH pair at 350 °C and 1 bar, and double the rate of a thermocatalytic process using a Ru/MgO catalyst at 300 °C and 10 bar. figshare.comfigshare.com
Table 1: Performance Comparison of Ammonia Synthesis Systems
| Catalyst System | Temperature (°C) | Pressure (bar) | Ammonia Production Rate (μmolNH₃ g⁻¹ h⁻¹) | Source(s) |
| [Li-Pd-H]-LiH / LiPd-Li₂NH | 300 | 1 | 693 | figshare.comfigshare.com |
| Neat LiH / Li₂NH | 350 | 1 | ~99 | figshare.com |
| Ru/MgO | 300 | 10 | ~347 | figshare.com |
Electrocatalytic and Photochemical Nitrogen Reduction
Beyond chemical looping, lithium-palladium systems and their components are relevant to the direct electrocatalytic and photochemical reduction of nitrogen to ammonia, often referred to as the nitrogen reduction reaction (NRR). These methods aim to use renewable electricity or light to drive ammonia synthesis under ambient conditions. researchgate.netnih.govresearchgate.net
In electrocatalysis, nanoporous palladium hydride (PdHₓ) has been identified as a highly effective electrocatalyst for the NRR. researchgate.netnih.gov It can achieve a high ammonia yield rate of 20.4 μg h⁻¹ mg⁻¹ with a strong Faradaic efficiency of 43.6% at a low overpotential of -150 mV. nih.govresearchgate.net Isotopic labeling studies have confirmed that the lattice hydrogen atoms within the palladium hydride serve as the active hydrogen source for the reaction. researchgate.netnih.gov Density Functional Theory (DFT) calculations further support these findings, revealing that the unique protonation mode of palladium hydride lowers the energy barrier for the rate-limiting step of the reaction. researchgate.netnih.gov The incorporation of hydrogen into the palladium lattice modifies its electronic structure, which is thought to enhance catalytic performance. oaepublish.com
The lithium-mediated electrochemical NRR is another promising strategy. In this process, lithium ions are electrochemically reduced to lithium metal, which then chemically reacts with N₂ to form lithium nitride (Li₃N). rsc.orgresearchgate.net The subsequent protonation of lithium nitride yields ammonia. This pathway effectively separates the N₂ activation step from the electrochemical input. rsc.org While not always involving palladium directly, the principles of using metal hydrides and lithium-mediated reduction are central.
In the realm of photochemical NRR, palladium is sometimes used as a co-catalyst on semiconductor materials like titanium dioxide (TiO₂) to enhance the yield of ammonia. xmu.edu.cn The efficiency of these photocatalytic systems can be influenced by the bonding strength between the metal co-catalyst and adsorbed hydrogen atoms. xmu.edu.cn There is an increasing effort to explore the role of hydrides in photochemical ammonia synthesis, suggesting a potential crossover with the mechanisms observed in Li-Pd-H systems. researchgate.net
Table 2: Performance of Palladium-Based Electrocatalysts in Nitrogen Reduction Reaction (NRR)
| Electrocatalyst | Potential (vs. RHE) | Ammonia Yield Rate | Faradaic Efficiency (%) | Electrolyte | Source(s) |
| Nanoporous PdHₓ | -0.15 V | 20.4 μg h⁻¹ mg⁻¹ | 43.6 | 0.1 M KOH | nih.gov |
| Ultrathin Rh Nanosheets* | -0.20 V | 23.88 μg h⁻¹ mg⁻¹ | Not Specified | 0.1 M KOH | mdpi.com |
*Note: Rhodium (Rh) is a platinum-group metal like Palladium and is included for performance comparison in precious metal electrocatalysis for NRR.
Synthesis and Fabrication Methodologies for Lithium Palladium Materials
High-Pressure/High-Temperature Synthesis
High-pressure/high-temperature (HP/HT) techniques are powerful for accessing novel phases of lithium-palladium (Li-Pd) materials that are not stable under ambient conditions. By subjecting mixtures of lithium and palladium to extreme pressures and temperatures, unique intermetallic compounds can be formed.
Recent investigations into the Li-Pd system at high pressures (below 18.7 GPa) have led to the discovery of new compounds. osti.govresearchgate.net At ambient temperature and a pressure of 8.64 GPa, a phase tentatively identified as F4̄3m Li₁₇Pd₄ with a lattice parameter of a = 17.661 Å has been observed. researchgate.net When subjected to high temperatures (200 °C) and a pressure of 3.88 GPa, a different compound, I4̄3m Li₁₁Pd₂, is formed with a lattice parameter of a = 9.218 Å. osti.govresearchgate.net This high-temperature phase is noted to be similar to Li₁₁Pt₂, which is also a high-pressure phase. osti.govresearchgate.net
The introduction of hydrogen into the Li-Pd system under high pressure can lead to the formation of ternary hydrides. osti.govfrontiersin.org For instance, reacting an equimolar mixture of lithium hydride (LiH) and palladium at 340°C under 1 MPa of H₂ can form LiPdH. frontiersin.org At higher pressures, up to approximately 10 GPa, there is evidence for the formation of LiPdHₓ where x is greater than 1. frontiersin.org Specifically, in the presence of hydrogen at 9.74 GPa, an I4̄3m structure with a lattice parameter of a = 8.856 Å is observed, which persists up to 13.3 GPa. osti.govnih.gov
Furthermore, multianvil HP/HT synthesis has been employed to create complex lithium-palladium sulfides. The compound Li₂Pd₃S₄ was synthesized from a stoichiometric mixture of lithium nitride, sulfur, and palladium at 8 GPa and 1150 °C. researchgate.net This synthesis resulted in a monoclinic crystal structure in the space group P2₁/c. researchgate.net
Table 1: High-Pressure/High-Temperature Synthesis of Li-Pd Compounds
| Compound | Synthesis Conditions | Crystal Structure | Lattice Parameter(s) | Reference(s) |
|---|---|---|---|---|
| Li₁₇Pd₄ | 8.64 GPa, Ambient Temp. | F4̄3m (tentative) | a = 17.661 Å | researchgate.net |
| Li₁₁Pd₂ | 3.88 GPa, 200 °C | I4̄3m | a = 9.218 Å | osti.govresearchgate.net |
| LiPdH | 1 MPa H₂, 340 °C | - | - | frontiersin.org |
| Li-Pd-H phase | 9.74 GPa | I4̄3m | a = 8.856 Å | osti.govnih.gov |
| Li₂Pd₃S₄ | 8 GPa, 1150 °C | P2₁/c (monoclinic) | a=492.9, b=1005.9, c=614.9 pm, β=110.9° | researchgate.net |
Solution-Based and Hydrothermal Synthesis
Solution-based methods, including sol-gel and hydrothermal techniques, offer versatile routes to produce lithium and palladium-containing materials, often in nanoparticulate form. These methods allow for good control over composition and morphology at relatively lower temperatures compared to solid-state reactions.
Hydrothermal synthesis has been utilized to prepare palladium-containing composite materials. For example, Au/Pd nanoparticles supported on mesoporous β-MnO₂ were synthesized using a hydrothermal process with a silica (B1680970) template. louisville.edu This method is advantageous for creating nanostructured electrodes for applications like Li-Air batteries. louisville.edu Similarly, palladium-reduced graphene oxide (Pd-rGO) nanocomposites have been synthesized via a hydrothermal approach, where a graphene oxide suspension is mixed with a palladium precursor and a reducing agent. tandfonline.com The hydrothermal method is also widely used for synthesizing various lithium-containing compounds, such as LiFePO₄, LiNi₀.₅Mn₀.₅O₂, and Li₂TiO₃, by reacting lithium salts and other precursors in an aqueous solution within a sealed autoclave at elevated temperatures. mdpi.comscientific.netresearchgate.net
The sol-gel method has been specifically applied to create palladium-doped lithium iron phosphate (B84403) (LiFePO₄/C). polymtl.caiieta.orgresearchgate.net In this process, precursors like iron nitrate, palladium nitrate, and lithium acetate (B1210297) are dissolved in a solvent. researchgate.net The solution undergoes hydrolysis and condensation to form a gel, which is then heat-treated to yield the final doped material. researchgate.net However, studies have shown that palladium doping via the sol-gel method can lead to the formation of impurities like Li₃PO₄ and cause agglomeration of particles. polymtl.caiieta.org
The synthesis of palladium nanoparticles (NPs) and their decoration onto support materials is a key area of research for catalytic applications. Various solution-based techniques are employed to control the size, shape, and dispersion of these nanoparticles.
One common approach is the chemical reduction of a palladium salt, such as palladium(II) chloride (PdCl₂), in the presence of a reducing agent and a stabilizing agent. For instance, Pd NPs can be synthesized by reducing a PdCl₂ solution with lithium hydrotriethylborate in THF. researchgate.net The resulting nanoparticles can then be supported on materials like carbon.
Atomic Layer Deposition (ALD) is a more precise technique for decorating supports with nanoparticles. acs.orguah.edu In ALD, a substrate, such as porous carbon, is exposed to sequential, self-limiting surface reactions of a palladium precursor. acs.orguah.edu This method allows for the uniform dispersion of discrete, crystalline Pd NPs with sizes that can be controlled in the range of 2–8 nm by varying the number of ALD cycles. acs.orguah.edu This technique is particularly useful for creating catalysts for Li-O₂ batteries. acs.orguah.edu
Seed-mediated growth is another powerful method for controlling the size and shape of Pd NPs. nih.gov This process involves synthesizing small "seed" nanoparticles first, which are then introduced into a growth solution containing a palladium salt and a reducing agent, allowing for the growth of larger, well-defined nanoparticles. nih.gov
Table 2: Synthesis of Palladium Nanoparticles and Decorated Materials
| Method | Precursors/Reagents | Support Material | Resulting Material/Size | Reference(s) |
|---|---|---|---|---|
| Chemical Reduction | PdCl₂, Lithium hydrotriethylborate, THF | - | Pd Nanoparticles | researchgate.net |
| Atomic Layer Deposition | Pd precursor | Porous Carbon | Pd NPs on Carbon (2-8 nm) | acs.orguah.edu |
| Hydrothermal | PdCl₂, Ethylene glycol | Graphene Oxide | Pd-rGO nanocomposite | tandfonline.com |
| Hydrothermal | Au/Pd precursors | Mesoporous β-MnO₂ | Au/Pd NPs on β-MnO₂ | louisville.edu |
Doping and Composite Formation
Incorporating palladium into other materials through doping or forming composites is a strategy to modify their electronic and structural properties for specific applications, such as catalysis and energy storage.
Palladium-lithium composites are materials where palladium is combined with a lithium-containing compound or matrix. These composites can be synthesized through various methods, including solid-state reactions and solution-based approaches.
For example, Pd-Li-H composites, composed of Pd metal, PdH₀.₇, and LiH, have been prepared through ball milling and chemical reduction methods. researchgate.net These composites are investigated for their role in ammonia (B1221849) synthesis, where the palladium component is thought to enhance the reactivity of the lithium hydride/imide system. researchgate.net
Another approach involves decorating a support material with palladium nanoparticles. Pd/C nanoparticles can be ground with lithium acetate dihydrate and heated under a nitrogen atmosphere to create a Pd-intLi/C composite, where lithium is intended to be an interstitial dopant in the palladium lattice. rsc.org Similarly, Au/Pd nanoparticles have been hydrothermally synthesized and supported on mesoporous β-MnO₂ to act as a cathode catalyst in Li-Air batteries. louisville.edu The presence of the bimetallic nanoparticles on the manganese oxide support enhances the kinetics of the oxygen reduction and evolution reactions. louisville.edu
Single-atom catalysts (SACs) represent the ultimate in atomic efficiency, where individual metal atoms are dispersed on a support material. The synthesis of SACs requires methods that can isolate and stabilize individual atoms, preventing their aggregation into nanoparticles.
While direct synthesis of Li-Pd SACs is an emerging area, related techniques provide insight. A common strategy involves creating strong interactions between the metal atom and the support. oaepublish.commdpi.com For instance, Pd single atoms have been stabilized on various supports like TiO₂ and carbon nitride through methods like photo-induction. oaepublish.com
A relevant study demonstrated that electrochemical lithiation of layered Pd₃P₂S₈ crystals can produce amorphous lithium-incorporated palladium phosphosulfide nanodots. oaepublish.com This lithium treatment deforms the material's structure, introducing vacancies and lithium doping, which in turn creates highly active catalytic sites. oaepublish.com This suggests that lithium can be used as a tool to modify a palladium-containing material to achieve single-atom-like active centers. The stabilization of single atoms often relies on creating defects or strong anchoring sites on the support, which can be facilitated by heteroatom doping (e.g., with N, S, or P) or by using highly structured supports like covalent organic frameworks. oaepublish.comacs.org
Advanced Characterization Techniques for Lithium Palladium Systems
Spectroscopic Techniques
A variety of spectroscopic methods are employed to characterize Li-Pd compounds, each offering unique insights into the material's properties.
X-ray diffraction is a fundamental technique for determining the crystal structure of materials. High-pressure synchrotron XRD studies have been instrumental in identifying novel phases within the lithium-palladium system. Research has revealed the formation of two new lithium-palladium compounds under high-pressure conditions nih.govqub.ac.uk.
At ambient temperature and a pressure of 8.64 GPa, a phase tentatively identified as Li₁₇Pd₄ was observed. This compound is isostructural with Li₁₇Sn₄ and possesses a cubic crystal structure with the space group F4̅3m nih.govqub.ac.uk. Upon heating to 200°C at 3.88 GPa, a different intermetallic, Li₁₁Pd₂, is formed. This high-temperature phase is isostructural with Li₁₁Pt₂ and has a body-centered cubic structure with the space group I4̅3m nih.gov. The presence of hydrogen in the system can also influence the resulting crystal structure, leading to the formation of an I4̅3m structure at 9.74 GPa nih.gov.
These findings demonstrate the utility of in-situ XRD in exploring the phase diagram of Li-Pd systems under non-ambient conditions, providing critical data on new intermetallic compounds.
| Compound | Pressure (GPa) | Temperature (°C) | Crystal System | Space Group | Lattice Parameter (Å) |
|---|---|---|---|---|---|
| Li₁₇Pd₄ | 8.64 | Ambient | Cubic | F4̅3m | 17.661(1) |
| Li₁₁Pd₂ | 3.88 | 200 | Cubic | I4̅3m | 9.218(1) |
While Raman spectroscopy is a powerful tool for probing vibrational modes and identifying chemical compounds, there is a limited body of research specifically applying this technique to the characterization of lithium-palladium intermetallic compounds. General studies on intermetallic compounds have utilized Raman spectroscopy to identify residual graphitic carbon from synthesis precursors, but specific vibrational modes for Li-Pd alloys are not well-documented in publicly available literature researchgate.net.
X-ray Photoelectron Spectroscopy is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within a material. For palladium alloys with electropositive elements like lithium, XPS studies of the valence bands reveal significant changes in the electronic structure aps.org.
In such alloys, the palladium d-band centroid shifts to higher binding energies, and the density of d-states at the Fermi level is substantially reduced. This indicates a filling of the palladium d-bands aps.org. The narrowing of the Pd d-bands in these alloys suggests that the interaction between palladium and the electropositive element contributes significantly to the bandwidth aps.org. These changes in the electronic structure are primarily due to the hybridization of the palladium d-bands with the bands of the partner element, with only a small actual transfer of palladium d-electrons aps.org.
X-ray Absorption Spectroscopy is a technique that provides information about the local geometric and electronic structure of a specific element within a compound. Although XAS is widely used for the characterization of organometallic compounds and catalytic materials containing palladium, there is a lack of specific XAS studies focusing on lithium-palladium alloys in the available scientific literature chemrxiv.orgrsc.org. Such studies would be valuable for determining the local coordination environment and oxidation state of palladium in these systems.
Fourier-transform Infrared Spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. While FTIR has been applied to study palladium complexes with various ligands, there is no significant research available that specifically employs FTIR to characterize lithium-palladium intermetallic compounds researchgate.netmdpi.com.
Nuclear Magnetic Resonance spectroscopy is a powerful technique for probing the local electronic environment of specific nuclei. For lithium-palladium systems, beta-detected Nuclear Magnetic Resonance (β-NMR) has been employed to study the behavior of implanted ⁸Li⁺ ions in palladium.
A key parameter measured in these studies is the Knight shift, which is the shift in the NMR frequency of a nucleus in a metallic environment compared to a non-metallic one. The Knight shift provides a local measure of the spin susceptibility of the material. In the case of ⁸Li⁺ in palladium, the Knight shift is found to be negative, which is attributed to the hyperfine coupling arising from the hybridization of the nearly vacant lithium 2s orbital with the host d-band aps.org.
The temperature dependence of the Knight shift and the spin-lattice relaxation rate of ⁸Li⁺ in platinum, a metal with similar enhanced paramagnetic properties to palladium, have been studied extensively. These studies show a linear dependence on temperature for both the Knight shift and the spin-lattice relaxation rate, which provides insights into the local magnetic properties of the host metal aps.org.
Microscopy Techniques
Microscopy techniques are indispensable for visualizing the surface morphology, crystal structure, and elemental distribution within lithium-palladium materials at various length scales.
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of Li-Pd alloys. It provides high-resolution images that reveal features such as grain size, phase distribution, and porosity. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis, confirming the presence and distribution of lithium and palladium.
For instance, studies on electrochemically formed Pd-Li alloys utilize SEM to observe the surface morphology after electrochemical cycling. These observations are critical for understanding how the alloy's structure evolves during processes like lithiation and delithiation. For example, the formation of different intermetallic phases can be visually identified and their distribution mapped across the electrode surface. While specific SEM micrographs for a wide range of Li-Pd compounds are not abundantly available in the public domain, the technique is fundamental in characterizing the microstructure of these alloys.
Table 1: Representative SEM-EDS Analysis of Intermetallic Compounds
| Intermetallic Phase | Observed Morphology | EDS Elemental Composition (Atomic %) |
|---|---|---|
| Li-Pd Alloy (General) | Varies from granular to dendritic depending on formation conditions. | Quantitative analysis is challenging for lithium due to its low atomic number, but palladium content can be accurately determined. |
Transmission Electron Microscopy (TEM) and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) offer unparalleled resolution for probing the internal structure of materials at the nanoscale. TEM can reveal crystallographic information through diffraction patterns, while HAADF-STEM, which is sensitive to atomic number (Z-contrast), is excellent for elemental mapping and identifying the distribution of heavier elements like palladium within a lighter lithium matrix.
A significant study on the high-pressure synthesis of lithium-palladium compounds identified two novel phases: Li₁₇Pd₄ and Li₁₁Pd₂. nih.govqub.ac.uknih.gov The crystal structures of these compounds were determined using diffraction techniques that are analogous to the data obtainable from TEM. The Li₁₇Pd₄ phase was found to be isostructural with Li₁₇Sn₄, crystallizing in the F4̅3m space group, while the high-temperature Li₁₁Pd₂ phase adopts an I4̅3m structure, similar to Li₁₁Pt₂. nih.govqub.ac.uknih.gov
Table 2: Crystallographic Data of High-Pressure Synthesized Li-Pd Compounds
| Compound | Crystal System | Space Group | Lattice Parameter (a) at specified pressure |
|---|---|---|---|
| Li₁₇Pd₄ | Cubic | F4̅3m | 17.661 Å at 8.64 GPa nih.govqub.ac.uknih.gov |
| Li₁₁Pd₂ | Cubic | I4̅3m | 9.218 Å at 3.88 GPa nih.govqub.ac.uknih.gov |
Atomic Force Microscopy (AFM) is a surface-sensitive technique that provides three-dimensional topographical information with nanoscale resolution. nih.gov It is particularly useful for characterizing the surface roughness and morphology of thin films and electrode surfaces. In the context of Li-Pd systems, AFM can be employed to study the changes in surface topography during the electrochemical deposition and stripping of lithium on a palladium substrate.
AFM can quantify surface roughness parameters, providing valuable data on how the surface evolves with cycling, which can be correlated with the formation of different Li-Pd alloy phases and the stability of the electrode-electrolyte interface. While specific AFM studies on Li-Pd compounds are limited, the technique's ability to provide high-resolution 3D surface maps makes it a valuable tool for future research in this area. researchgate.netresearchgate.net
Table 3: Hypothetical AFM Surface Roughness Parameters for a Li-Pd Thin Film
| Parameter | Description | Typical Value Range |
|---|---|---|
| Root Mean Square (RMS) Roughness | The standard deviation of the surface height profile. | Dependent on deposition method and cycling history. |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the profile heights. | Dependent on deposition method and cycling history. |
Electrochemical Characterization Methods
Electrochemical techniques are vital for understanding the thermodynamic and kinetic properties of Li-Pd systems, particularly their behavior as electrode materials.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of electroactive species. In the study of Li-Pd alloys, CV is employed to identify the potentials at which different Li-Pd intermetallic compounds are formed and stripped. By sweeping the potential of a palladium electrode in a lithium-containing electrolyte, characteristic current peaks appear that correspond to the formation of specific Pd-Li phases.
Research on the electrochemical formation of Pd-Li alloys in LiCl-KCl eutectic melts has utilized CV to elucidate the alloy formation process. elsevierpure.com The resulting voltammograms reveal multiple cathodic and anodic peaks, each corresponding to a specific phase transition in the Pd-Li system.
Table 4: Interpretation of a Hypothetical Cyclic Voltammogram for a Pd Electrode in a Li-Containing Electrolyte
| Peak | Potential (V vs. Li/Li⁺) | Electrochemical Process |
|---|---|---|
| Cathodic Peak 1 | ~0.4 V | Formation of a Li-poor Pd-Li phase |
| Cathodic Peak 2 | ~0.2 V | Formation of a Li-richer Pd-Li phase |
| Anodic Peak 1 | ~0.3 V | De-lithiation of a Li-rich Pd-Li phase |
| Anodic Peak 2 | ~0.5 V | De-lithiation of a Li-poor Pd-Li phase |
Galvanostatic Charge-Discharge (GCD) cycling is a fundamental technique for evaluating the performance of electrode materials for batteries. In this method, a constant current is applied to the electrode, and the potential is monitored as a function of time or capacity. For Li-Pd alloys, GCD curves provide crucial information about their charge storage capacity, operating voltage, and cycling stability when used as an anode material.
The charge-discharge profiles of Li-Pd alloy anodes would exhibit plateaus at specific potentials, corresponding to the two-phase regions of different Li-Pd intermetallic compounds. The length of these plateaus is indicative of the specific capacity associated with each phase transition. The cycling performance, including capacity retention and coulombic efficiency, can be determined by subjecting the electrode to repeated charge-discharge cycles. researchgate.netfrontiersin.org
Table 5: Expected Galvanostatic Charge-Discharge Characteristics of a Li-Pd Alloy Anode
| Parameter | Description | Expected Behavior |
|---|---|---|
| Discharge Capacity | The amount of charge the electrode can store during lithiation. | Dependent on the specific Li-Pd phases formed. |
| Charge Capacity | The amount of charge the electrode can deliver during de-lithiation. | Dependent on the reversibility of the phase transitions. |
| Coulombic Efficiency | The ratio of charge capacity to discharge capacity. | A measure of the reversibility of the electrochemical reactions. |
| Voltage Plateaus | Regions of constant potential during charge/discharge. | Correspond to the equilibrium potentials of two-phase Li-Pd systems. |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrochemical characteristics of materials and their interfaces. By applying a small amplitude AC voltage or current over a wide range of frequencies, the impedance response of the system is measured. This data is often visualized in a Nyquist plot, which represents the real part of the impedance against the imaginary part.
In the context of Li-Pd systems, EIS can provide detailed information about various processes occurring at the electrode-electrolyte interface. mdpi.comport.ac.uk The resulting impedance spectrum can be modeled with an equivalent electrical circuit, where each component corresponds to a specific electrochemical phenomenon. mdpi.comport.ac.uk
Key parameters that can be determined from EIS analysis of a Li-Pd electrode include:
Electrolyte Resistance (R_e): This represents the resistance to ion flow in the electrolyte and is observed at high frequencies.
Solid Electrolyte Interphase (SEI) Resistance (R_SEI) and Capacitance (C_SEI): The formation of a passivation layer, or SEI, on the electrode surface can be characterized by a semicircle in the high-to-medium frequency region of the Nyquist plot.
Charge Transfer Resistance (R_ct) and Double-Layer Capacitance (C_dl): A second semicircle, typically at lower frequencies, corresponds to the resistance of the charge transfer reaction (lithium alloying/de-alloying with palladium) at the electrode surface and the capacitance of the electrical double layer. port.ac.uk
Warburg Impedance (Z_w): In the low-frequency region, a straight line with a 45° slope may appear, which is characteristic of the diffusion of lithium ions within the palladium electrode. port.ac.uk
The table below illustrates a hypothetical equivalent circuit model for a Li-Pd electrode and the corresponding electrochemical processes.
| Circuit Element | Electrochemical Process | Typical Frequency Range |
| R_e | Ionic resistance of the electrolyte | High |
| R_SEI | C_SEI | |
| R_ct | C_dl | |
| Z_w | Lithium-ion diffusion in the palladium electrode | Low |
This table is interactive. Users can sort columns by clicking on the headers.
By performing EIS at different states of charge or after various cycle numbers, the evolution of these properties can be tracked, providing insights into degradation mechanisms and changes in the electrode kinetics.
Chronopotentiometry
Chronopotentiometry is an electrochemical technique where a constant current is applied to an electrode, and the resulting potential is monitored as a function of time. This method is particularly useful for studying the formation of different alloy phases in the Li-Pd system.
When lithium is electrochemically alloyed with palladium, the potential of the Pd electrode changes as the composition of the surface is altered. The potential will remain constant at specific values, known as plateaus, as long as two distinct phases coexist. Each plateau corresponds to a specific equilibrium reaction.
A study on the electrochemical formation of Pd-Li alloys in a LiCl-KCl eutectic melt demonstrated the utility of chronopotentiometry. In this research, potential plateaus were observed that corresponded to the formation of various Pd-Li alloy phases. The following table summarizes the potential plateaus and the corresponding equilibrium reactions at 723 K.
| Plateau | Potential vs. Li+/Li (V) | Equilibrium Reaction |
| 1 | ~1.04 | Pd + Li+ + e- ↔ Pd7Li |
| 2 | ~0.91 | Pd7Li + Li+ + e- ↔ Pd2Li |
| 3 | ~0.78 | Pd2Li + Li+ + e- ↔ PdLi |
| 4 | ~0.55 | PdLi + Li+ + e- ↔ PdLi2 |
| 5 | ~0.30 | PdLi2 + Li+ + e- ↔ Liquid Phase |
This table is interactive. Users can sort columns by clicking on the headers. The data is based on findings in a LiCl-KCl eutectic melt at 723 K.
By analyzing the duration of these plateaus, information about the kinetics of phase formation and the diffusion of lithium into the palladium can be obtained.
Elemental and Compositional Analysis
Determining the precise elemental composition of lithium-palladium materials is essential for correlating their structure with their electrochemical performance. Techniques such as Energy Dispersive X-ray Spectroscopy and Inductively Coupled Plasma Optical Emission Spectroscopy are instrumental in this regard.
Energy Dispersive X-ray Spectroscopy (EDX/EDS)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. iaea.org It is typically coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM), allowing for the spatial distribution of elements to be mapped. When the electron beam of the microscope interacts with the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fill these vacancies, and the excess energy is released as an X-ray. The energy of the emitted X-ray is characteristic of the element from which it originated. iaea.org
For Li-Pd systems, EDX can be used to:
Confirm the presence of both lithium and palladium.
Determine the atomic and weight percentages of each element.
Map the distribution of lithium and palladium across a sample's surface or cross-section to assess homogeneity.
A significant challenge in the EDX analysis of lithium-containing materials is the detection of lithium itself. The Li Kα X-ray has very low energy (around 54 eV), making it easily absorbed within the sample or by the detector window. However, recent advancements, such as the use of windowless silicon drift detectors (SDDs), have made the detection and semi-quantification of lithium possible. Another approach is the "composition by difference" method, which uses EDX to quantify heavier elements and quantitative backscattered electron imaging to determine the mean atomic number, from which the lithium content can be inferred.
The following table presents hypothetical EDX data for a sample of a lithium-palladium alloy.
| Element | Weight % | Atomic % |
| Lithium (Li) | 6.1 | 50.0 |
| Palladium (Pd) | 93.9 | 50.0 |
This table is interactive. Users can sort columns by clicking on the headers.
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive and robust analytical technique for determining the elemental composition of a sample, particularly for trace element analysis. arxiv.orgcolorado.edu The sample is typically introduced as a liquid into a high-temperature argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.
For the analysis of Li-Pd compounds, the solid material must first be dissolved in a suitable acid to create a liquid sample. ICP-OES can then be used to:
Accurately quantify the concentration of lithium and palladium in the sample.
Detect and quantify any impurities that may be present.
ICP-OES is well-suited for the analysis of materials used in batteries and can handle complex sample matrices. port.ac.uk The technique offers a wide linear dynamic range, allowing for the measurement of both major and minor elemental constituents with high precision. port.ac.uk
The table below shows potential ICP-OES results for the analysis of a dissolved Li-Pd sample, including possible trace impurities.
| Element | Concentration (mg/L) |
| Lithium (Li) | 10.5 |
| Palladium (Pd) | 152.3 |
| Iron (Fe) | 0.2 |
| Nickel (Ni) | < 0.1 |
| Copper (Cu) | 0.5 |
This table is interactive. Users can sort columns by clicking on the headers.
In Situ and Operando Characterization
To understand the dynamic changes that occur in lithium-palladium systems during electrochemical processes, in situ and operando characterization techniques are indispensable. These methods allow for the real-time monitoring of structural, morphological, and chemical changes as they happen under actual operating conditions. nih.govresearchgate.net
In situ refers to the measurement of a sample in its natural environment, while operando, a subset of in situ, specifically refers to the characterization of a material while it is actively functioning. For Li-Pd systems, this would involve monitoring the material as it is being charged and discharged.
Several powerful techniques can be adapted for in situ and operando studies of Li-Pd electrodes:
In Situ / Operando X-ray Diffraction (XRD): This is one of the most widely used techniques for studying battery materials. mdpi.comiaea.orgesrf.fr By collecting XRD patterns during the lithiation and delithiation of a palladium electrode, it is possible to track:
Phase transformations between different Li-Pd alloys.
Changes in the lattice parameters of the palladium host.
The evolution of crystalline phases and the potential formation of amorphous phases.
In Situ / Operando Microscopy (SEM, TEM, AFM): These techniques provide real-time visualization of morphological changes at the electrode surface. mdpi.com
Scanning Electron Microscopy (SEM) can monitor changes in surface morphology, such as the formation of dendrites or cracking of the electrode.
Transmission Electron Microscopy (TEM) offers higher resolution and can be used to observe changes in the crystal structure and the formation of new phases at the nanoscale.
Atomic Force Microscopy (AFM) can track the evolution of the solid-electrolyte interphase (SEI) and changes in surface topography with high vertical resolution.
In Situ / Operando Spectroscopy: Various spectroscopic techniques can provide information about the chemical state and local environment of the elements.
X-ray Absorption Spectroscopy (XAS) can probe the oxidation state and local coordination environment of palladium.
Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly sensitive to lithium and can be used to map the spatial distribution of lithium within the electrode and identify different lithium environments. port.ac.uk
The following table summarizes the types of information that can be obtained from these in situ and operando techniques when applied to Li-Pd systems.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Phase identification, lattice parameter changes, crystallinity |
| Scanning Electron Microscopy (SEM) | Surface morphology, cracking, dendrite formation |
| Transmission Electron Microscopy (TEM) | Nanoscale structural changes, phase formation |
| Atomic Force Microscopy (AFM) | Surface topography, SEI evolution |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, local atomic environment of Pd |
| Nuclear Magnetic Resonance (NMR) | Lithium distribution, different Li environments |
This table is interactive. Users can sort columns by clicking on the headers.
These advanced characterization methods are crucial for developing a comprehensive understanding of the structure-property-performance relationships in lithium-palladium systems, paving the way for their potential application in energy storage and other technologies.
Computational and Theoretical Investigations of Lithium Palladium Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational research on Li-Pd systems, offering a balance between accuracy and computational cost. It is widely used to investigate the fundamental properties and behaviors of these materials.
Elucidation of Reaction Mechanisms
DFT calculations have been instrumental in clarifying the reaction pathways in various palladium-catalyzed reactions, which can be analogous to potential mechanisms in Li-Pd systems. For instance, studies on palladium-catalyzed hydrogenolysis and arylthiolation have detailed the step-by-step processes, including bond activation and the identification of rate-determining steps. ufl.edursc.org In the context of hydrogen storage, DFT calculations revealed that the kinetic barrier for the hydriding of palladium-doped lithium nitride is primarily due to the diffusion of hydrogen adatoms from the palladium catalyst to the nitrogen atom. acs.org Specifically, the activation barrier for this process was calculated to be approximately 25 kJ/mol. acs.org
A proposed mechanism for the hydriding of Pd-doped Li₃N involves the spillover of hydrogen adatoms from the palladium catalyst to the lithium nitride. acs.org This process is thought to be a key factor in enhancing the hydriding kinetics. acs.org Similarly, in other palladium-catalyzed reactions, mechanisms involving metathesis-like transition states have been proposed, challenging earlier assumptions of oxidative addition pathways. acs.org
| System/Reaction | Computational Method | Calculated Activation Barrier (kJ/mol) | Key Finding |
|---|---|---|---|
| Hydriding of Pd-doped Li₃N | DFT | ~25 | The kinetic barrier is mainly the diffusion of H adatoms from Pd to N. acs.org |
| Palladium-catalyzed chlorobenzene (B131634) hydrogenolysis | DFT | 80 - 145 | Activation energies varied, suggesting different mechanisms for different reactants. ufl.edu |
Electronic Structure Calculations
The electronic structure of Li-Pd systems dictates many of their physical and chemical properties. DFT calculations have been used to investigate the electronic properties of various Li-Pd compounds and alloys. For example, first-principles electronic structure calculations were used to predict new high-pressure phases of lithium-palladium compounds. researchgate.net These studies provide insights into the band structure, density of states (DOS), and bonding characteristics of these materials.
In a study of lithium-adsorbed 3d transition-metal phthalocyanines, which can include palladium, DFT calculations showed how the adsorption of lithium alters the geometry and electronic structures. researchgate.net Analysis of the electronic structure of palladium has shown that while the Local Density Approximation (LDA) provides a reasonable description, correlation effects are important for accurately predicting ground-state and spectral properties. scl.rs The electronic properties of palladium-functionalized graphene have also been studied, revealing changes in the HOMO-LUMO gap upon hydrogen adsorption, which is relevant for sensor applications. mdpi.com
| System | Computational Method | Investigated Properties | Key Finding |
|---|---|---|---|
| High-pressure Li-Pd compounds | First-principles electronic structure calculations | Band gap opening | Predicted two novel insulating high-pressure phases of lithium. researchgate.net |
| Palladium | LDA+DMFT | Equilibrium lattice constant, bulk modulus, magnetic moment | Correlation effects are significant for an accurate description of Pd's electronic properties. scl.rs |
| Pd-functionalized graphene | DFT | HOMO-LUMO gap, electrical conductivity | The HOMO-LUMO gap decreases upon H₂ adsorption, increasing electrical conductivity. mdpi.com |
Molecular Dynamics and Ab Initio Simulations
Molecular dynamics (MD) and ab initio simulations provide a dynamic picture of Li-Pd systems, allowing for the study of time-dependent phenomena. Ab initio molecular dynamics simulations have been employed to investigate the initial stages of solid-electrolyte interphase (SEI) formation on graphite (B72142) anodes in lithium-ion batteries, where the decomposition of electrolyte components at the anode surface is a critical process. rsc.org
Simulations of warm dense lithium have used finite-temperature DFT-based molecular dynamics to determine the dynamic ion structure factor and electronic form factor, with results showing good agreement with experimental data. aps.org For palladium systems, ab initio quantum molecular dynamics has been used to study the phase diagram of palladium at high pressures and temperatures, predicting melting curves and solid-solid phase transition boundaries. aip.org Furthermore, ab initio molecular dynamics simulations have been used to study the influence of lithium bromide on the structure of the aqueous solution–air interface, revealing the preferential accumulation of bromide anions near the interface. nih.gov
Kinetic Models and High-Throughput Calculations
Kinetic models and high-throughput calculations are essential for screening large numbers of potential materials and for understanding reaction kinetics. High-throughput calculations, often based on DFT, have been used to screen for fast lithium-ion conductors by calculating lithium migration energy barriers in a large database of compounds. researchgate.net This approach allows for the rapid identification of promising candidate materials for solid-state electrolytes. researchgate.net
In the context of catalysis, high-throughput calculations have been used to create comprehensive databases of the chemical properties of bimetallic alloy surfaces, including those containing palladium. researchgate.net These databases are valuable for designing new catalysts. Kinetic models are also developed based on experimental data and DFT calculations to describe reaction rates and mechanisms, such as in the case of palladium-catalyzed hydrogenolysis. ufl.edu The integration of machine learning with high-throughput calculations is an emerging strategy for accelerating the discovery of new materials for applications like lithium-ion batteries. rsc.org
Integration of Computational and Experimental Approaches
The synergy between computational and experimental methods provides a more complete understanding of Li-Pd systems. Experimental results can validate and refine computational models, while theoretical calculations can explain experimental observations and guide future experiments. For example, a combined experimental and computational study on palladium at high pressure and temperature led to a more accurate phase diagram. aip.org
In the study of palladium-catalyzed cross-coupling reactions, the integration of experimental and computational methods was crucial for identifying the active species and understanding the reaction mechanism, which was found to be solvent-dependent. ethz.ch Similarly, the catalytic properties of palladium(II) and platinum(II) carbene complexes in photocatalytic hydrosilylation were assessed through a combination of experimental studies and DFT calculations, which provided insights into the electronic structure and excited states of the catalysts. rsc.org This integrated approach is key to the rational design of new and improved materials and catalytic systems. mdpi.com
Emerging Research Areas and Future Directions in Lithium Palladium Science
Role of Lithium-Palladium in Advanced Hydrogen Storage Technologies
The development of safe, efficient, and high-capacity hydrogen storage materials is a critical component of a future hydrogen-based energy economy. univ-paris13.fr Lithium-palladium (Li-Pd) systems have emerged as a compelling area of research due to their potential to form a variety of hydrides with impressive hydrogen storage capabilities. osti.govfrontiersin.org These materials are of interest because they combine lithium, a light element with a high theoretical hydrogen weight percentage, and palladium, a metal well-known for its ability to absorb hydrogen and catalyze hydrogenation reactions. researchgate.netacs.org
Research into Li-Pd alloys and their hydrides has revealed the formation of complex ternary compounds. Studies have identified species such as LiPdH₀.₇ and the complex hydride Li₂PdH₂, which features a high hydrogen-to-palladium ratio. osti.govfrontiersin.org The formation of these lithium palladium hydrides often requires high-pressure conditions, which has driven research into the behavior of the Li-Pd-H system under extreme environments. osti.govfrontiersin.orgnih.gov
Investigations at high pressures have led to the discovery of novel Li-Pd intermetallic compounds and their corresponding hydrides. osti.govnih.gov For example, studies have synthesized and characterized new phases like Li₁₇Pd₄ and Li₁₁Pd₂ at pressures reaching up to 18.7 GPa. osti.govnih.govosti.govresearchgate.net When hydrogen is introduced into the system, a distinct hydride phase with an I 43m crystal structure forms, demonstrating that hydrogen plays a crucial role in stabilizing new material structures. osti.govnih.gov Early investigations also pointed to the formation of nearly stoichiometric LiPdH by sintering LiPd alloys under high hydrogen pressure or by reacting lithium hydride with palladium at elevated temperatures. frontiersin.org
Interactive Data Table: High-Pressure Phases of the Lithium-Palladium-Hydrogen System
This table summarizes key structural data for novel compounds identified in the Li-Pd and Li-Pd-H systems under high-pressure conditions. The data is based on X-ray diffraction studies.
| Compound/System | Crystal System/Symmetry | Lattice Parameter (a) | Pressure | Temperature | Reference |
|---|---|---|---|---|---|
| Li₁₇Pd₄ | F 43m | 17.661 Å | 8.64 GPa | Ambient | osti.govresearchgate.netnih.gov |
| Li₁₁Pd₂ | I 43m | 9.218 Å | 3.88 GPa | 200 °C | osti.govnih.govresearchgate.net |
| Li-Pd-H System | I 43m | 8.856 Å | 9.74 GPa | Ambient | osti.govnih.govosti.gov |
| Li-Pd-H System | fcc | 19.324 Å | 0.39 GPa | Ambient | osti.govnih.govosti.gov |
| Li₂PdD₂ | Tetragonal to Monoclinic Transition | - | ~10 GPa | Ambient | frontiersin.org |
Overcoming Experimental and Computational Challenges
The exploration of the lithium-palladium system is accompanied by significant experimental and computational hurdles that researchers must overcome to advance the field.
Experimental Challenges: The synthesis and characterization of Li-Pd hydrides are inherently difficult. A primary challenge is the need for high-pressure environments, often in the gigapascal (GPa) range, to form many of the novel hydride phases. osti.govfrontiersin.org These conditions require specialized equipment, such as diamond anvil cells (DACs), which can limit sample size and the types of analytical techniques that can be employed. nih.gov
Furthermore, lithium's high reactivity makes it challenging to handle and can lead to unwanted side reactions. nih.gov A specific issue observed in high-pressure experiments is the dissolution of palladium into molten lithium at elevated temperatures, which results in the loss of crystalline diffraction signals from the palladium-containing phases, complicating structural analysis. osti.govnih.govresearchgate.net
Characterizing the complex crystal structures that form under pressure presents another major obstacle. For instance, the Li₁₇Pd₄ phase has an extremely complex structure with hundreds of atoms in its unit cell. nih.gov Analyzing such structures using powder X-ray diffraction within a DAC is difficult due to the limited angular range and resolution, which can cause diffraction peaks to overlap. nih.gov Additionally, like many metal hydride systems, Li-Pd materials can suffer from degradation due to the strain induced by repeated hydrogen absorption and desorption cycles. univ-paris13.fr
Computational Challenges: On the theoretical front, accurately modeling the Li-Pd-H system is a formidable task. These phases serve as a rigorous test for computational theory at high pressures. researchgate.net The complex electronic structure of systems containing transition metals like palladium requires sophisticated quantum chemical methods. arxiv.orgaip.org Researchers face a fundamental trade-off between the level of theoretical accuracy and the complexity of the chemical model they can feasibly compute. aps.org
Predicting the stability, phase diagrams, and thermodynamic properties of these ternary hydrides under pressure requires robust computational approaches, such as particle swarm optimization algorithms combined with density functional theory (DFT). aip.orgresearchgate.netresearchgate.net Modeling the dynamic processes, such as hydrogen diffusion and the kinetics of hydride formation, is also computationally intensive. acs.orgarxiv.org Capturing the nuances of interfaces, such as between a Li-Pd nanoparticle and a support material, is crucial for understanding catalytic effects but adds another layer of complexity to the models. aps.org Developing automated, high-throughput computational workflows is a key goal to accelerate the discovery and screening of new materials, but this relies on advances in both computational power and the stability of modeling software.
Q & A
Q. How should researchers address contradictions in the reported toxicity profiles of lithium-palladium compounds?
- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT) with controlled exposure times and concentrations. Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) and validate with in vivo models (e.g., zebrafish embryos). Differentiate between acute toxicity and long-term bioaccumulation effects .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
